molecular formula C13H19N B2354660 4-(3,5-Dimethylphenyl)piperidine CAS No. 80836-03-9

4-(3,5-Dimethylphenyl)piperidine

Cat. No. B2354660
CAS RN: 80836-03-9
M. Wt: 189.302
InChI Key: BINXWXLQELNOAU-UHFFFAOYSA-N
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Patent
US07115633B2

Procedure details

1.24 g of 10% Pd on activated carbon were suspended in 15 mL of water, then a solution of 4.4 g (15.86 mmol) of 1-benzyl-4-(3,5-diethylphenyl)-1,2,3,6-tetrahydropyridine in 60 mL of EtOH was added followed by 1 mL of formic acid The resulting mixture was hydrogenated at 45 p.s.i. in a Parr apparatus for 6 h, then the catalyst was filtered off and the solvent was removed in vacuo. The resulting residue was taken up in water, basified with conc. NH4OH solution and extracted with CH2Cl2. The organic phase was dried and the solvent was removed in vacuo, yielding 2.5 g of the title compound, which was used without further purification.
Name
1-benzyl-4-(3,5-diethylphenyl)-1,2,3,6-tetrahydropyridine
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
1.24 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH:12]=[C:11]([C:14]2[CH:19]=[C:18]([CH2:20]C)[CH:17]=[C:16]([CH2:22]C)[CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.C(O)=O>O.CCO.[Pd]>[CH3:20][C:18]1[CH:19]=[C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[CH:15]=[C:16]([CH3:22])[CH:17]=1

Inputs

Step One
Name
1-benzyl-4-(3,5-diethylphenyl)-1,2,3,6-tetrahydropyridine
Quantity
4.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(=CC1)C1=CC(=CC(=C1)CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.24 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.